molecular formula C19H26Cl2N2O2 B4218336 N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4218336
M. Wt: 385.3 g/mol
InChI Key: IHZUANPSBFGRTI-UHFFFAOYSA-N
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Description

N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzyloxy group, a chloro substituent, and a methoxy group on a benzyl ring, along with a dimethylated ethanediamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-2-chloro-5-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

    N-Alkylation: The benzyloxy intermediate is then subjected to N-alkylation with N,N-dimethyl-1,2-ethanediamine in the presence of a suitable catalyst like palladium on carbon.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.

    Use of Continuous Flow Reactors: To enhance efficiency and scalability.

    Purification: Employing techniques such as recrystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-formyl-2-chloro-5-methoxybenzyl derivatives.

    Reduction: Formation of 4-(benzyloxy)-2-chloro-5-methoxybenzyl derivatives.

    Substitution: Formation of 4-(benzyloxy)-2-chloro-5-alkoxybenzyl derivatives.

Scientific Research Applications

N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves:

    Molecular Targets: It interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine
  • N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine acetate

Uniqueness

  • Structural Features : The presence of the benzyloxy, chloro, and methoxy groups on the benzyl ring, along with the dimethylated ethanediamine moiety, imparts unique chemical and biological properties.
  • Reactivity : The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2.ClH/c1-22(2)10-9-21-13-16-11-18(23-3)19(12-17(16)20)24-14-15-7-5-4-6-8-15;/h4-8,11-12,21H,9-10,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZUANPSBFGRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1Cl)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
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N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
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N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
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N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
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N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
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N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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